molecular formula C12H14O4 B2778270 Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 108993-84-6

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No. B2778270
CAS RN: 108993-84-6
M. Wt: 222.24
InChI Key: FUFIYZTYLVNRFU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate (EMTBFC) is a chemical compound that has been studied extensively in the past decade. It is a cyclic compound with a molecular weight of 204.25 g/mol, and its structure is composed of a benzofuran ring with an ethyl group and a carboxylate group attached. EMTBFC has a variety of applications in the field of scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis of New Organic Compounds

The compound has been utilized as a precursor in the synthesis of new organic compounds, such as 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives, through reactions with secondary amines and piperazine. These synthesis pathways offer insights into creating molecules with potential applications in pharmaceuticals and organic materials (Vasileva et al., 2018).

Biological Activity Studies

Research has explored the creation of benzofuran derivatives exhibiting anti-HIV activity. Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, synthesized from the reaction of ethyl 3-(bromomethyl)-6-methoxy-1-benzofuran-2-carboxylate with amines, showed potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations. This suggests its utility in developing new antiviral agents (Mubarak et al., 2007).

Facilitating Novel Synthetic Routes

The compound has facilitated novel synthetic routes to complex organic structures. For example, it served as a starting material in the facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, highlighting its role in the development of new synthetic methodologies that could have implications in drug development and materials science (Gao et al., 2011).

Development of Antimicrobial and Anti-inflammatory Agents

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, was converted into various derivatives exhibiting antimicrobial and anti-inflammatory activities. These findings underscore the potential of such chemical transformations in discovering new therapeutic agents (Narayana et al., 2006).

Advancements in Organic Chemistry

The compound has been at the heart of advancements in organic chemistry, enabling the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation. This demonstrates the compound's versatility in contributing to the synthesis of complex organic molecules, which could have applications in pharmaceuticals and material science (Zhu et al., 2003).

properties

IUPAC Name

ethyl 3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFIYZTYLVNRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

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